molecular formula C30H46O4 B1252012 Dillenic acid C

Dillenic acid C

Cat. No. B1252012
M. Wt: 470.7 g/mol
InChI Key: OLBGREBERCXYAJ-WBGWUSGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dillenic acid C is a natural product found in Dillenia papuana with data available.

Scientific Research Applications

Anticancer and Antimicrobial Properties Research on Dillenia pentagyna, a plant within the same genus as sources of dillenic acid C, highlights the presence of vital therapeutic compounds such as botulin, botulinic acid, and morolic acid. These compounds exhibit significant anticancer, antifungal, antibacterial, and antidiabetic properties. This suggests that this compound, by association, could have similar applications in treating various diseases, underscoring the importance of further pharmacological and phytochemical investigations into Dillenia species and their constituents (Saxena, Das, & Parihar, 2022).

Phytochemistry and Pharmacology Dillenia indica, closely related to the sources of this compound, has been used traditionally in Ayurvedic medicine for a broad range of ailments, indicating the pharmacological importance of compounds within this plant genus. The plant is reported to contain significant phytochemicals including betulin and betulinic acid, known for their wide spectrum of pharmacological activities such as anti-inflammatory, anticancer, and anti-HIV effects. This provides a context for exploring this compound's potential in contributing to novel therapeutic strategies and underscores the value of natural products in drug discovery and development (Boparai, Niazi, Bajwa, & Singh, 2016).

properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(2S,4aS,6aS,6aS,6bR,8aR,12S,12aR,14bR)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)20-10-11-29(6)21(30(20,7)23(32)16-22(25)31)9-8-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-28(18,29)5/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,23-,26+,27-,28+,29+,30-/m0/s1

InChI Key

OLBGREBERCXYAJ-WBGWUSGSSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@H](CC(=O)C5(C)C)O)C)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(C(CC1=O)O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

synonyms

1-hydroxy-3-oxoolean-12-en-30-oic acid
dillenic acid C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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